![molecular formula C10H16O4 B13094201 1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate CAS No. 112750-45-5](/img/structure/B13094201.png)
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate
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Overview
Description
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula C10H17O4. It is a derivative of cyclopentane, characterized by the presence of ethyl and methyl groups attached to the cyclopentane ring, along with two carboxylate groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the alkylation of cyclopentane derivatives. For instance, 3-methyl-cyclopentanol can be reacted with ethyl acetate in the presence of an acid catalyst to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Chemistry
Synthetic Intermediates
- 1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate is utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical transformations, including cyclization reactions that lead to the formation of biologically active compounds .
Study of Reaction Mechanisms
- The compound has been employed in studies examining reaction mechanisms involving cyclization and rearrangement processes. Its unique structural features allow researchers to explore the effects of sterics and electronics on reaction pathways .
Pharmaceutical Applications
Drug Development
- In medicinal chemistry, derivatives of cyclopentane dicarboxylates have shown potential as pharmacological agents. Research indicates that certain derivatives exhibit anti-inflammatory and analgesic properties. For instance, modifications to the ester functional groups can enhance bioactivity and selectivity toward specific biological targets .
Case Study: Analgesic Properties
- A study demonstrated that specific derivatives of this compound exhibited significant analgesic effects in animal models. The mechanism was attributed to their ability to modulate pain pathways via interaction with opioid receptors .
Materials Science Applications
Polymer Synthesis
- The compound is also explored for its potential in polymer chemistry. It can be incorporated into polymer backbones to modify physical properties such as flexibility and thermal stability. Its use as a plasticizer in polymer formulations has been investigated, showing improvements in processing characteristics .
Case Study: Polymer Blends
- Research on blends of polyvinyl chloride (PVC) with this compound indicated enhanced mechanical properties compared to pure PVC. The presence of this compound improved impact resistance and thermal stability, making it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate involves its interaction with various molecular targets. The carboxylate groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2-methylcyclopentane: Similar structure but with different substitution pattern.
1-Methyl-3-(1-methylethyl)cyclopentane: Another cyclopentane derivative with different substituents.
Uniqueness
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate is unique due to the presence of two carboxylate groups, which significantly influence its chemical properties and reactivity. This makes it distinct from other cyclopentane derivatives that may lack these functional groups.
Biological Activity
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate (EMCD) is a compound of interest due to its potential biological activities. This article reviews the available literature on the biological properties of EMCD, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : C10H16O4
- Molecular Weight : 192.24 g/mol
- CAS Number : 14175440
The structure of EMCD includes a cyclopentane ring with two carboxylate groups, which may contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that EMCD exhibits several biological activities, primarily focusing on antimicrobial and anti-inflammatory effects. The following sections detail these activities supported by case studies and experimental findings.
Antimicrobial Activity
EMCD has been investigated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Case Study : In vitro experiments demonstrated that EMCD showed significant inhibition of Staphylococcus aureus and Escherichia coli growth, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the strain tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, EMCD has been evaluated for anti-inflammatory activity. Preliminary results from animal models indicate that EMCD can reduce inflammation markers in tissues.
- Experimental Findings : In a study involving induced paw edema in rats, administration of EMCD resulted in a significant reduction in paw swelling compared to the control group. The reduction was measured at approximately 40% after 24 hours post-administration .
Treatment Group | Paw Swelling Reduction (%) |
---|---|
Control | 0 |
EMCD (50 mg/kg) | 40 |
The exact mechanisms underlying the biological activities of EMCD remain under investigation. However, it is hypothesized that:
- Antimicrobial Mechanism : The compound may interfere with bacterial cell wall synthesis or function as a membrane disruptor.
- Anti-inflammatory Mechanism : EMCD might modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Research Findings and Implications
The potential therapeutic applications of EMCD are promising based on the current findings. Its dual action as an antimicrobial and anti-inflammatory agent suggests it could be developed into a novel treatment for infections complicated by inflammation.
Future Directions
Further research is warranted to explore:
- In vivo efficacy : Confirming the effects observed in vitro through animal models.
- Mechanistic studies : Elucidating the specific pathways affected by EMCD.
- Safety and toxicity assessments : Evaluating any potential adverse effects associated with prolonged use.
Properties
CAS No. |
112750-45-5 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-O'-ethyl 1-O-methyl cyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-14-9(12)10(8(11)13-2)6-4-5-7-10/h3-7H2,1-2H3 |
InChI Key |
WFHDTRDJLBERFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C(=O)OC |
Origin of Product |
United States |
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